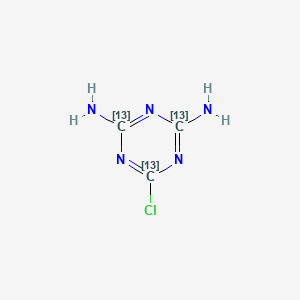

6-Chloro-1,3,5-triazine-2,4-diamine-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-(2,4,6-13C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFVNNKYKYZTJU-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661888 | |

| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216850-33-7 | |

| Record name | 6-Chloro(~13~C_3_)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216850-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

This technical guide provides a comprehensive overview of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, a stable isotope-labeled compound of significant interest to researchers in drug development, environmental science, and analytical chemistry. This document details its chemical and physical properties, applications, and relevant experimental methodologies.

Core Compound Properties

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is the ¹³C₃ labeled version of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT).[1] The incorporation of three ¹³C atoms into the triazine ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ and its unlabeled counterpart for easy comparison.

| Property | 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ | 6-Chloro-1,3,5-triazine-2,4-diamine |

| CAS Number | 1216850-33-7[2] | 3397-62-4[3] |

| Molecular Formula | ¹³C₃H₄ClN₅[2] | C₃H₄ClN₅[3] |

| Molecular Weight | 148.53 g/mol [2] | 145.55 g/mol [4] |

| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable |

| Melting Point | >320 °C[2] | Not Available |

| Form | Solid[2] | Solid |

| Mass Shift | M+3[2] | Not Applicable |

Applications in Research and Development

The primary application of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is as an internal standard in analytical chemistry, particularly for the quantification of triazine herbicides and their metabolites in various matrices.[1] Its structural similarity and identical chromatographic behavior to the native analyte, combined with its distinct mass, allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[5]

Stable isotope-labeled compounds like this are crucial in:

-

Metabolomic Profiling: Tracing the metabolic fate of chlorotriazine compounds in biological systems.[2]

-

Environmental Monitoring: Quantifying pesticide residues in soil and water samples.[5]

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion of related drug candidates.[1]

Experimental Protocols

Synthesis of ¹³C-Labeled Triazines (Representative Protocol)

The synthesis of chlorotriazines typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[5] For the ¹³C₃ labeled variant, one would start with ¹³C-labeled cyanuric chloride. The following is a generalized two-step nucleophilic substitution reaction:

Step 1: Synthesis of 4,6-Dichloro-N-phenethyl-1,3,5-triazin-2-amine (Intermediate)

-

Dissolve ¹³C₃-cyanuric chloride in a suitable solvent like tetrahydrofuran (THF) and cool to 0-5 °C.

-

Slowly add a solution of an amine (e.g., phenylethylamine) in THF.

-

The reaction is typically carried out for a few hours at a controlled temperature.

-

The resulting intermediate can be purified by filtration and extraction.[6]

Step 2: Amination to Yield 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

-

Dissolve the intermediate from Step 1 in a solvent such as acetone.

-

Add an ammonia solution.

-

The reaction is allowed to proceed at room temperature.

-

The final product, 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, can be isolated by filtration and evaporation of the solvent.[6]

Quantification by LC-MS/MS using a ¹³C-Labeled Internal Standard (Representative Protocol)

This protocol is adapted from EPA Method 536 for the analysis of triazine pesticides in drinking water.[7][8]

1. Sample Preparation:

- To a known volume of the sample (e.g., 10 mL of water), add a precise amount of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ solution as the internal standard.

- Add any necessary reagents for preservation or pH adjustment, such as ammonium acetate.[7]

2. LC Separation:

- Column: A C18 reversed-phase column is commonly used.[9]

- Mobile Phase: A gradient of methanol and water (often with a buffer like ammonium acetate) is typical.[9]

- Injection Volume: Typically 10-100 µL.[9]

3. MS/MS Detection:

- Ionization: Electrospray ionization (ESI) in positive ion mode is common for triazines.

- Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions:

- For the unlabeled analyte (DACT): Monitor the transition from the precursor ion (m/z 146.0) to a specific product ion.

- For the ¹³C₃-labeled internal standard: Monitor the transition from the precursor ion (m/z 149.0) to its corresponding product ion.

4. Quantification:

- The concentration of the unlabeled analyte is determined by comparing the peak area ratio of the analyte to its ¹³C₃-labeled internal standard against a calibration curve.

¹³C NMR Spectroscopy (General Protocol)

This general protocol outlines the basic steps for acquiring a ¹³C NMR spectrum.

1. Sample Preparation:

- Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. Instrument Setup:

- Insert the sample into the NMR spectrometer.

- Tune and match the probe for the ¹³C frequency.

- Adjust the receiver gain.

3. Data Acquisition:

- Set the number of scans (ns) and the relaxation delay (d1). For ¹³C NMR, a larger number of scans is often required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

- Acquire the free induction decay (FID) using a standard pulse program.

4. Data Processing:

- Apply Fourier transformation to the FID to obtain the spectrum.

- Phase the spectrum and perform baseline correction.

- Calibrate the chemical shift scale using the solvent peak as a reference.

- Integrate the peaks to determine relative abundances.

Involvement in Signaling Pathways

While 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ itself is primarily used as a tracer, its unlabeled counterpart, diaminochlorotriazine (DACT), is a known metabolite of widely used triazine herbicides like atrazine.[4] Research has shown that DACT can act as an endocrine disruptor.

Specifically, DACT has been found to suppress the release of luteinizing hormone (LH) from pituitary cells.[1][10] This effect is mediated through the disruption of Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium signaling.[1][10] DACT appears to selectively target ryanodine receptor-operated calcium stores in the endoplasmic reticulum, leading to diminished calcium transients upon GnRH stimulation and consequently, a reduced LH surge.[1][10][11]

Visualizations

Chemical Structure

Caption: Chemical structure of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantification using a ¹³C-labeled internal standard.

Signaling Pathway Disruption by DACT

Caption: Disruption of GnRH signaling by diaminochlorotriazine (DACT).

References

- 1. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 11. stacks.cdc.gov [stacks.cdc.gov]

The Gold Standard in Triazine Analysis: A Technical Guide to the Application of ¹³C₃-Labeled Diaminochlorotriazine (DACT)

For Researchers, Scientists, and Drug Development Professionals

Diaminochlorotriazine (DACT) is a primary degradation product of widely used triazine herbicides such as atrazine and simazine.[1][2] Its prevalence in environmental and biological samples makes it a key biomarker for assessing exposure and environmental contamination.[3][4] Accurate quantification of DACT is therefore essential for regulatory monitoring, toxicological studies, and human health risk assessment.[1]

The use of stable isotope-labeled internal standards, particularly ¹³C-labeled compounds, is the gold standard for quantitative analysis by mass spectrometry.[5][6][7] These standards co-elute with the target analyte and experience similar ionization effects, allowing for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[5][7][8]

Proposed Synthesis of ¹³C₃-Labeled DACT

While a specific, documented synthesis for ¹³C₃-DACT was not identified in the surveyed literature, a feasible synthetic route can be proposed based on the well-established synthesis of other ¹³C₃-labeled triazines, which utilize ¹³C₃-cyanuric chloride as the starting material.

The proposed synthesis would involve a two-step nucleophilic substitution reaction on the ¹³C₃-labeled cyanuric chloride ring. The first step would involve the reaction with one equivalent of an amino-containing reactant, followed by a second reaction with another equivalent of an amino-containing reactant. To obtain DACT, this would likely involve controlled ammonolysis.

Caption: Proposed synthetic pathway for ¹³C₃-DACT.

Analytical Methodology: Isotope Dilution Mass Spectrometry

The premier method for the quantification of DACT is isotope dilution mass spectrometry, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a ¹³C₃-DACT internal standard is integral to this approach.

Experimental Workflow

The general workflow for the analysis of DACT in environmental or biological samples using a ¹³C₃-DACT internal standard is as follows:

Caption: General experimental workflow for DACT analysis.

Detailed Experimental Protocols

Sample Preparation (Water Samples):

-

Fortification: To a 100 mL water sample, add a known concentration of ¹³C₃-DACT internal standard.

-

Buffering: Adjust the sample pH to 10 with a suitable buffer.

-

Extraction: Perform liquid-liquid extraction with ethyl acetate or utilize solid-phase extraction (SPE) with a graphitized carbon-black cartridge for efficient recovery of polar metabolites like DACT.

-

Elution: If using SPE, elute the analytes from the cartridge.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a formic acid or ammonium formate modifier to improve peak shape and ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for triazines.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both DACT and ¹³C₃-DACT are monitored.

Quantitative Data Summary

The following tables summarize the performance metrics for analytical methods developed for DACT and its parent compounds. While these studies did not use a ¹³C₃-DACT standard, they provide a benchmark for the expected performance of such a method.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| DACT (G-28273) | Water | GC/MSD | 0.050 ng | 0.10 ppb |

| Atrazine | Water | GC/MSD | 0.050 ng | 0.10 ppb |

| Deethylatrazine (G-30033) | Water | GC/MSD | 0.050 ng | 0.10 ppb |

| Deisopropylatrazine (G-28279) | Water | GC/MSD | 0.050 ng | 0.10 ppb |

| DACT | Urine | LFIA | 0.7 ng/mL | - |

| Atrazine | Water | GC/MS | 1.7 ppt | - |

Data compiled from references[4][9][10].

Table 2: Analyte Recovery Data

| Analyte | Matrix | Mean Recovery (%) | Standard Deviation (%) |

| DACT (G-28273) | Water | 85 | 20 |

| Atrazine | Water | 90 | 12 |

| Deethylatrazine (G-30033) | Water | 92 | 13 |

| Deisopropylatrazine (G-28279) | Water | 98 | 16 |

| Atrazine | Water | 90.5 | 3.5 |

Data compiled from references[9][10].

DACT in Biological Systems: A Metabolic Perspective

DACT is a significant metabolite of atrazine. Understanding this relationship is crucial for interpreting biomonitoring data.

Caption: Metabolic pathways of atrazine to DACT.

Conclusion

The use of a ¹³C₃-labeled DACT internal standard represents the most robust and accurate approach for the quantification of this critical triazine metabolite. While the standard is not currently widely available, its proposed synthesis is straightforward based on established chemistries for related compounds. The methodologies outlined in this guide, leveraging the power of isotope dilution LC-MS/MS, provide a framework for achieving the highest quality data in environmental and biological monitoring studies. The adoption of such a standard would significantly enhance the reliability of exposure assessment and toxicological research related to triazine herbicides.

References

- 1. www3.uwsp.edu [www3.uwsp.edu]

- 2. green.extension.wisc.edu [green.extension.wisc.edu]

- 3. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Labeled internal standards | LIBIOS [libios.fr]

- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-13C3: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological significance of 6-Chloro-1,3,5-triazine-2,4-diamine, with a specific focus on its isotopically labeled form, 6-Chloro-1,3,5-triazine-2,4-diamine-13C3. This document is intended to be a valuable resource for researchers in analytical chemistry, environmental science, and drug discovery.

Core Chemical Properties

6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT), is a heterocyclic organic compound. The 13C3 labeled version has the three carbon atoms in the triazine ring replaced with the carbon-13 isotope. This isotopic labeling is invaluable for a range of analytical applications, particularly in mass spectrometry-based quantification and NMR studies.

Physicochemical Data

A summary of the key physicochemical properties for both the labeled and unlabeled compounds is presented in Table 1.

| Property | 6-Chloro-1,3,5-triazine-2,4-diamine | This compound |

| Molecular Formula | C₃H₄ClN₅ | ¹³C₃H₄ClN₅ |

| Molecular Weight | 145.55 g/mol [1] | 148.53 g/mol [2] |

| CAS Number | 3397-62-4[1] | 1216850-33-7[2] |

| Appearance | White to pale yellow crystalline powder[3][4] | Solid[2] |

| Melting Point | >320 °C[2] | >320 °C[2] |

| Isotopic Purity | N/A | 99 atom % ¹³C[2] |

| Chemical Purity | ≥95% (HPLC)[3] | 97% (CP)[2] |

| SMILES String | N_c_1_n_c_(N)n_c(Cl)_n_1 | N[13c]1n--INVALID-LINK--n--INVALID-LINK--n1[2] |

| InChI Key | FVFVNNKYKYZTJU-UHFFFAOYSA-N[1] | FVFVNNKYKYZTJU-VMIGTVKRSA-N[2] |

Reactivity and Applications

The chemical reactivity of 6-Chloro-1,3,5-triazine-2,4-diamine is primarily centered around the nucleophilic substitution of the chlorine atom on the triazine ring. This reactivity makes it a versatile building block in organic synthesis. The 1,3,5-triazine scaffold is recognized as a "privileged structure" in drug discovery, and this compound serves as a critical starting material for creating libraries of substituted derivatives with potential biological activities.[2]

The 13C3 labeled variant is particularly useful as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It is also employed in high-resolution NMR spectroscopy, metabolomic profiling, and stable isotope probing in environmental microbiology.[2]

Experimental Protocols

Synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine

The established method for synthesizing 6-Chloro-1,3,5-triazine-2,4-diamine involves the sequential nucleophilic aromatic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise reactions.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Ammonium hydroxide

-

1,2-Dichloroethane

Procedure:

-

Dissolve cyanuric chloride in 1,2-dichloroethane.

-

React the solution with one equivalent of ammonium hydroxide at a low temperature to form 2,4-dichloro-6-amino-1,3,5-triazine.

-

Raise the temperature and introduce a second equivalent of ammonium hydroxide to substitute another chlorine atom, yielding 6-Chloro-1,3,5-triazine-2,4-diamine.

-

One documented method reports a 96% yield when the reaction is carried out over 6 hours at a temperature range of 3-42 °C.[2]

The synthesis of the 13C3 labeled compound would follow a similar procedure, starting with 13C3-labeled cyanuric chloride.

Purification by Recrystallization

Analytical Methods

LC-MS/MS is a highly sensitive and selective method for the analysis of triazine compounds.

Sample Preparation (for water samples):

-

For direct injection, minimal sample preparation is required.

-

Samples are often treated with ammonium acetate for pH adjustment and dechlorination, and sodium omadine to prevent microbial degradation.[6]

LC Conditions:

-

Column: A C18 reversed-phase column, such as a Hypersil GOLD™ (100 x 2.1 mm, 3 µm), is suitable.[6]

-

Mobile Phase: A gradient of 5 mM ammonium acetate in water (A) and methanol (B) is commonly used.[6]

-

Flow Rate: A typical flow rate is 400 µL/min.[6]

-

Injection Volume: 10-20 µL.[6]

MS/MS Conditions:

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

GC-MS is another powerful technique for the analysis of triazine herbicides and their metabolites.

Sample Preparation (for water samples):

-

Solid-phase extraction (SPE) is often employed to pre-concentrate the analytes from water samples.

GC Conditions:

-

Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is recommended.

-

Injector: Splitless injection is typically used.

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 300°C.

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for sensitive quantification.

Biological Activity and Signaling Pathways

6-Chloro-1,3,5-triazine-2,4-diamine (DACT) is a major metabolite of the herbicide atrazine and has been shown to exhibit biological activity, particularly as an endocrine disruptor.

Endocrine Disruption: Inhibition of Luteinizing Hormone (LH) Release

DACT has been demonstrated to suppress the surge of luteinizing hormone (LH). The proposed mechanism involves the disruption of calcium signaling in the pituitary gland.

Caption: Proposed mechanism of DACT-induced inhibition of LH release.

DACT, being a reactive electrophile, can form covalent adducts with proteins. One such target is the endoplasmic reticulum (ER) protein ERp57. This adduction is thought to disrupt the normal function of ERp57 in modulating calcium stores within the ER. Gonadotropin-releasing hormone (GnRH) normally stimulates the release of LH by triggering a calcium transient from these ER stores. By interfering with this calcium signaling, DACT ultimately suppresses the release of LH.

Potential as an Anticancer Agent Scaffold

The 1,3,5-triazine core is a prominent scaffold in the development of anticancer agents. The ability to easily modify the substituents on the triazine ring allows for the generation of large libraries of compounds for screening. Derivatives of 2,4-diamino-1,3,5-triazine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer, cervical cancer, and kidney cancer. Some of these derivatives have shown potent activity, even surpassing that of existing drugs like imatinib in certain assays.

Caption: Workflow for developing anticancer agents from a triazine scaffold.

Conclusion

6-Chloro-1,3,5-triazine-2,4-diamine and its 13C3 labeled analog are valuable chemical tools with diverse applications. The unlabeled compound serves as a versatile synthetic intermediate, particularly in the field of medicinal chemistry for the development of novel therapeutics. The isotopically labeled form is an indispensable standard for accurate quantification in analytical and environmental studies. A deeper understanding of its biological activities, such as its endocrine-disrupting properties, is crucial for assessing its environmental impact and for exploring its potential as a pharmacological probe. The continued investigation into the reactivity and biological effects of this class of compounds holds promise for advancements in both analytical science and drug discovery.

References

- 1. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]

- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and Purity of 13C3-Dactinomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of 13C3-labeled Dactinomycin (13C3-DACT), a crucial tool for researchers in drug development and molecular biology. Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent, and its isotopically labeled form is invaluable for a range of studies including pharmacokinetics, metabolism, and target engagement assays.[1][2] This document details a biosynthetic approach for the production of 13C3-DACT, followed by robust protocols for its purification and rigorous purity assessment.

Introduction to Dactinomycin and its Isotopic Labeling

Dactinomycin is a polypeptide antibiotic isolated from soil bacteria of the genus Streptomyces.[3] Its cytotoxic activity stems from its ability to intercalate into DNA, primarily at GpC sequences, and inhibit RNA polymerase, thereby halting transcription.[1][4] This mechanism makes it an effective chemotherapeutic agent for various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1][2]

The complex structure of Dactinomycin consists of a phenoxazone chromophore linked to two identical cyclic pentapeptide lactone rings.[1] The biosynthesis of the phenoxazone core originates from the amino acid L-tryptophan.[1] This natural pathway provides an excellent opportunity for the introduction of stable isotopes, such as Carbon-13, by supplying labeled precursors to the fermentation culture. This guide focuses on the synthesis of Dactinomycin with three Carbon-13 atoms (13C3-DACT).

Synthesis of 13C3-Dactinomycin (13C3-DACT)

The synthesis of 13C3-DACT is achieved through a biosynthetic approach, leveraging the natural machinery of Streptomyces parvulus or a similar Dactinomycin-producing strain.[2][5] The Carbon-13 labels are introduced by feeding the fermentation culture with a custom-synthesized 13C-labeled L-tryptophan precursor.

Experimental Protocol: Biosynthesis and Fermentation

Objective: To produce 13C3-DACT by culturing Streptomyces parvulus in the presence of a 13C3-labeled L-tryptophan precursor.

Materials:

-

Streptomyces parvulus culture

-

Seed and production fermentation media

-

13C3-L-tryptophan (custom synthesized)

-

Shaking incubator

-

Fermentation vessel

-

Centrifuge

-

Ethyl acetate

Methodology:

-

Inoculum Preparation: A seed culture of Streptomyces parvulus is prepared by inoculating a suitable seed medium and incubating at 28°C for 48-72 hours in a shaking incubator.

-

Production Fermentation: The production medium is inoculated with the seed culture. The 13C3-L-tryptophan precursor is added to the production medium at the start of the fermentation.

-

Incubation: The production culture is incubated at 28°C for 5-7 days with continuous agitation.

-

Harvesting: After the incubation period, the culture broth is harvested by centrifugation to separate the mycelium from the supernatant.

-

Extraction: The Dactinomycin, now containing the 13C3 label, is extracted from both the mycelium and the supernatant using ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

Purification of 13C3-DACT

The crude extract containing 13C3-DACT is subjected to a multi-step purification process to isolate the final product with high purity.

Objective: To purify 13C3-DACT from the crude extract.

Materials:

-

Crude 13C3-DACT extract

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

-

Silica Gel Chromatography: The concentrated crude extract is first purified by column chromatography on silica gel using a step-gradient of chloroform and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing 13C3-DACT.

-

Preparative HPLC: The enriched fractions from the silica gel column are pooled, concentrated, and further purified by preparative HPLC on a C18 column. A suitable mobile phase, such as a gradient of acetonitrile in water, is used for elution. The peak corresponding to 13C3-DACT is collected.

-

Final Product Preparation: The purified 13C3-DACT fraction from HPLC is lyophilized to obtain the final product as a bright red powder.[6]

Purity Analysis of 13C3-DACT

Rigorous analysis is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 13C3-DACT.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of 13C3-DACT.

Methodology: An analytical HPLC method is employed to assess the purity of the final product.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 440 nm |

| Injection Volume | 10 µL |

The purity is determined by the peak area percentage of the main 13C3-DACT peak.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of 13C3-DACT.

Methodology: High-resolution mass spectrometry (HRMS) is used to confirm the successful incorporation of the three Carbon-13 atoms.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Scan Range | m/z 100-1500 |

| Expected [M+H]+ | ~1258.45 (for 13C3-Dactinomycin) |

The observed mass spectrum should show a clear peak corresponding to the expected molecular weight of 13C3-DACT, confirming the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structural integrity and the position of the 13C labels.

Methodology: 1H and 13C NMR spectra are recorded to confirm the overall structure of the molecule and to identify the positions of the incorporated Carbon-13 atoms.

Data Presentation

Table 1: Summary of Synthesis and Purity Data for 13C3-DACT

| Parameter | Result |

| Yield | Varies with fermentation conditions |

| Chemical Purity (HPLC) | >98% |

| Isotopic Enrichment (MS) | >99% for 13C3 |

| Molecular Weight (MS) | Confirmed |

| Structure (NMR) | Confirmed |

Visualizations

Biosynthetic Pathway and Labeling Strategy

The following diagram illustrates the simplified biosynthetic pathway of the Dactinomycin chromophore from L-tryptophan and the proposed labeling strategy for 13C3-DACT.

Caption: Biosynthesis and labeling of the Dactinomycin chromophore.

Experimental Workflow for Synthesis and Purification

This diagram outlines the key steps in the production and purification of 13C3-DACT.

Caption: Workflow from fermentation to final product analysis.

Dactinomycin Mechanism of Action

The following diagram illustrates the mechanism of action of Dactinomycin.

Caption: Dactinomycin's mechanism of inhibiting transcription.

References

- 1. Dactinomycin - Wikipedia [en.wikipedia.org]

- 2. Dactinomycin: An Overview â ImpriMed [imprimedicine.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Dactinomycin? [synapse.patsnap.com]

- 5. Actinomycin biosynthesis by protoplasts derived from Streptomyces parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dactinomycin | C62H86N12O16 | CID 457193 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Gold Standard for Atrazine Metabolite Quantification: An In-Depth Guide to ¹³C Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of ¹³C-labeled internal standards for the accurate quantification of atrazine and its metabolites. Atrazine, a widely used herbicide, undergoes extensive metabolism in the environment and in biological systems, leading to the formation of various degradation products. Accurate measurement of these metabolites is crucial for environmental monitoring, toxicological assessment, and understanding the pharmacokinetics of atrazine. The use of stable isotope-labeled internal standards, particularly those incorporating Carbon-13 (¹³C), is the gold standard for achieving the highest accuracy and precision in quantitative analysis by mass spectrometry.

Introduction to Atrazine Metabolism and the Role of Internal Standards

Atrazine is metabolized through two primary pathways: N-dealkylation and hydroxylation. The N-dealkylation pathway results in the formation of deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DACT). The hydroxylation pathway leads to the formation of hydroxyatrazine (HA), which is less toxic than the parent compound.

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical workflow. This "internal standard" experiences the same sample preparation and analysis conditions as the native analyte. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, compensating for variations in extraction efficiency, matrix effects, and instrument response. ¹³C-labeled internal standards are ideal for this purpose as they have nearly identical chemical and physical properties to their native counterparts but are distinguishable by their mass.

Atrazine Metabolism Signaling Pathway

The metabolic degradation of atrazine involves a series of enzymatic reactions that transform the parent compound into various metabolites. The primary pathways include N-dealkylation and hydroxylation, as illustrated in the signaling pathway diagram below.

Commercially Available ¹³C-Labeled Atrazine Metabolite Internal Standards

For accurate quantification, several ¹³C-labeled atrazine metabolites are commercially available as analytical standards. The use of a specific labeled metabolite as an internal standard for its corresponding unlabeled analyte is the most accurate approach.

| Labeled Metabolite | Supplier | Catalog Number (Example) |

| Deethylatrazine-ring-¹³C₃ (DEA-¹³C₃) | LGC Standards | Varies |

| Deisopropylatrazine-ring-¹³C₃ (DIA-¹³C₃) | Isotope Science / Alfa Chemistry | Varies |

| Hydroxyatrazine-ring-¹³C₃ (HA-¹³C₃) | LGC Standards | Varies |

Note: Availability and catalog numbers are subject to change. Please consult the suppliers' websites for the most current information.

Quantitative Data for Atrazine and its Metabolites using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique for the analysis of atrazine and its metabolites. The following tables summarize key quantitative parameters for these compounds.

Table 1: LC-MS/MS MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragmentor Voltage (V) |

| Atrazine | 216.1 | 174.1 | 18 | 39 |

| 96.1 | 23 | |||

| Deethylatrazine (DEA) | 188.0 | 146.0 | 16 | 34 |

| 78.9 | 26 | |||

| Deisopropylatrazine (DIA) | 174.1 | 96.1 | 20 | 98 |

| 68.1 | 32 | |||

| Didealkylatrazine (DACT) | 146.1 | 104.1 | 15 | - |

| 85.1 | - | |||

| Hydroxyatrazine (HA) | 198.1 | 156.1 | 15 | - |

| 128.1 | - | |||

| Atrazine-ring-¹³C₃ | 219.1 | 177.1 | 18 | 39 |

| DEA-ring-¹³C₃ | 191.0 | 149.0 | 16 | 34 |

| DIA-ring-¹³C₃ | 177.1 | 98.1 | 20 | 98 |

Note: Optimal parameters may vary depending on the specific LC-MS/MS instrument and analytical conditions.

Table 2: Method Detection and Quantification Limits

| Compound | Matrix | LOD (ng/L) | LOQ (ng/L) | Reference |

| Atrazine | Water | 1.0 | 3.0 | [1] |

| DEA | Water | 1.0 | 3.0 | [1] |

| DIA | Water | 1.0 | 3.0 | [1] |

| DACT | Water | 2.0 | 6.0 | [1] |

| HA | Water | 5.0 | 15.0 | [1] |

Table 3: Recovery Data for Atrazine and its Metabolites

| Compound | Matrix | Spiked Level (ng/L) | Recovery (%) | Reference |

| Atrazine | Water | 100 | 95-105 | |

| DEA | Water | 100 | 92-102 | |

| DIA | Water | 100 | 90-100 | |

| DACT | Water | 100 | 85-95 |

Experimental Protocols

This section provides detailed methodologies for the analysis of atrazine and its metabolites in water samples using solid-phase extraction (SPE) followed by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 3-4 with an appropriate acid. Add the ¹³C-labeled internal standards to the sample. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Analyte Elution: Elute the retained atrazine and its metabolites from the cartridge with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Use the optimized transitions listed in Table 1.

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the analysis of atrazine metabolites using a ¹³C internal standard.

Conclusion

The use of ¹³C-labeled internal standards is indispensable for the accurate and reliable quantification of atrazine and its metabolites. This technical guide has provided a comprehensive overview of the atrazine metabolic pathway, the availability of labeled standards, detailed quantitative data, and robust experimental protocols. By employing these methods, researchers, scientists, and drug development professionals can achieve high-quality data for environmental monitoring, toxicological studies, and pharmacokinetic assessments of atrazine.

References

An In-depth Technical Guide to 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃

CAS Number: 1216850-33-7

This technical guide provides a comprehensive overview of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃, an isotopically labeled compound crucial for research in drug development, environmental analysis, and toxicology. This document is intended for researchers, scientists, and professionals in these fields, offering detailed information on its properties, synthesis, applications, and biological interactions.

Physicochemical Properties and Data

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is the ¹³C-labeled version of 6-Chloro-1,3,5-triazine-2,4-diamine, also known as diaminochlorotriazine (DACT). The incorporation of three ¹³C atoms into the triazine ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value |

| CAS Number | 1216850-33-7 |

| Unlabeled CAS | 3397-62-4 |

| Molecular Formula | ¹³C₃H₄ClN₅ |

| Molecular Weight | 148.53 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | >320 °C |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 97% |

Synthesis

The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ involves the sequential nucleophilic substitution of chlorine atoms on a ¹³C-labeled cyanuric chloride precursor. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction.

Experimental Protocol: General Synthesis of 2,4-diamino-6-chloro-1,3,5-triazine from Cyanuric Chloride

This protocol describes the synthesis of the unlabeled compound, which can be adapted for the ¹³C₃-labeled version by starting with ¹³C₃-cyanuric chloride.

Materials:

-

Cyanuric chloride (or ¹³C₃-cyanuric chloride)

-

Ammonia (aqueous solution or gas)

-

Acetone

-

Water

-

Ice

Procedure:

-

A solution of cyanuric chloride in acetone is prepared and cooled to 0-5°C in an ice bath.

-

A stoichiometric amount of aqueous ammonia is added dropwise to the cyanuric chloride solution while maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to allow for the substitution of two chlorine atoms.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product, 6-chloro-1,3,5-triazine-2,4-diamine, is collected by filtration.

-

The product is washed with cold water and then with a small amount of cold acetone to remove any unreacted starting material and byproducts.

-

The final product is dried under vacuum.

Synthetic workflow for 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃.

Applications in Research and Drug Development

The primary application of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its identical chemical behavior to the unlabeled analyte, DACT, but distinct mass, allows for accurate correction of matrix effects and variations in sample processing and instrument response.[2][3]

Experimental Protocol: Quantification of Diaminochlorotriazine (DACT) in Biological Samples using LC-MS/MS

This protocol is based on the principles of EPA Method 536 and is intended for the analysis of DACT in samples like plasma or urine.[4][5]

1. Sample Preparation: a. To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of a known concentration of 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ solution (e.g., 100 ng/mL in methanol) as the internal standard. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the sample for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

- LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to separate DACT from other matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: Triple quadrupole mass spectrometer.

- Ionization Mode: Positive electrospray ionization (ESI+).

- MRM Transitions:

- DACT (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically.

- DACT-¹³C₃ (labeled): Precursor ion (m/z) + 3 -> Product ion (m/z) + 3 - To be determined empirically.

3. Quantification:

- A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled DACT and a constant concentration of the ¹³C₃-labeled internal standard.

- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.

- The concentration of DACT in the unknown samples is determined from the calibration curve.

// Nodes

Sample [label="Biological Sample\n(e.g., Plasma, Urine)"];

IS [label="Add Internal Standard\n(6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃)"];

Precipitation [label="Protein Precipitation\n(Acetonitrile)"];

Centrifugation [label="Centrifugation"];

Evaporation [label="Evaporation of Supernatant"];

Reconstitution [label="Reconstitution in Mobile Phase"];

LCMS [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Quant [label="Quantification using\nCalibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> IS;

IS -> Precipitation;

Precipitation -> Centrifugation;

Centrifugation -> Evaporation;

Evaporation -> Reconstitution;

Reconstitution -> LCMS;

LCMS -> Quant;

}

Workflow for quantification of DACT using a ¹³C₃-labeled internal standard.

Biological Significance and Signaling Pathways

6-Chloro-1,3,5-triazine-2,4-diamine (DACT) is a primary metabolite of several widely used triazine herbicides, such as atrazine and simazine.[6] Research has shown that DACT can disrupt endocrine function, particularly by suppressing the luteinizing hormone (LH) surge.[7][8]

The proposed mechanism of action involves the covalent adduction of DACT to specific proteins.[1][9] DACT acts as an electrophile and can form stable covalent bonds with nucleophilic residues on proteins, such as cysteine. One identified target is the endoplasmic reticulum protein ERp57.[10] This adduction is thought to disrupt intracellular calcium signaling, which is a critical step in the GnRH (Gonadotropin-releasing hormone)-induced release of LH from the pituitary gland.[10][11] By impairing the GnRH-induced intracellular calcium transients, DACT ultimately leads to a suppression of LH release.[10][11]

Proposed signaling pathway for DACT-induced suppression of LH release.

Conclusion

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ is an indispensable tool for the accurate quantification of its unlabeled counterpart, a significant metabolite of triazine herbicides. Its use as an internal standard in LC-MS/MS methods is critical for obtaining reliable data in toxicological and environmental monitoring studies. Furthermore, understanding the biological activity of DACT, facilitated by the use of such analytical standards, provides valuable insights into the mechanisms of endocrine disruption by environmental contaminants. This technical guide serves as a foundational resource for researchers working with this important labeled compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Evidence that atrazine and diaminochlorotriazine inhibit the estrogen/progesterone induced surge of luteinizing hormone in female Sprague-Dawley rats without changing estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteomic analysis of diaminochlorotriazine adducts in wistar rat pituitary glands and LbetaT2 rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients [stacks.cdc.gov]

- 11. The atrazine metabolite diaminochlorotriazine suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Isotopic Labeling in the Study of Atrazine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of isotopic labeling to trace the degradation pathways and quantify the transformation of the herbicide atrazine. The application of stable and radioactive isotopes offers a powerful tool for elucidating the complex biotic and abiotic mechanisms that govern the fate of atrazine in the environment. This document outlines key experimental methodologies, presents quantitative data from various studies, and visualizes the intricate degradation pathways.

Introduction to Isotopic Labeling in Atrazine Research

Isotopic labeling is a critical technique in environmental science and toxicology for tracking the metabolic fate of compounds like atrazine. By replacing one or more atoms of an atrazine molecule with their heavier, less abundant isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or the radioactive ¹⁴C), researchers can follow the parent compound and its transformation products through various environmental matrices. This approach provides unambiguous evidence of degradation pathways, distinguishes between biotic and abiotic processes, and allows for precise quantification of degradation rates. The use of stable isotope-labeled standards is also vital for accurate quantification in isotope dilution methods, which can overcome matrix effects in complex samples[1].

Key Degradation Pathways of Atrazine

Atrazine degradation proceeds through several primary pathways, including N-dealkylation, hydrolysis, and dechlorination, which can be mediated by both microbial and abiotic processes. The major degradation products include desethylatrazine (DEA), desisopropylatrazine (DIA), and hydroxyatrazine (HA). Further degradation can lead to the formation of didealkylatrazine (DDA) and eventually mineralization to CO₂. The structures and production pathways of four major atrazine degradation products have been well-documented[2].

Below is a diagram illustrating the primary degradation pathways of atrazine.

Experimental Methodologies

The successful application of isotopic labeling in atrazine degradation studies relies on robust experimental designs and sensitive analytical techniques. Common approaches include microcosm studies with soil or water, and the use of pure or mixed microbial cultures.

General Experimental Workflow

A typical workflow for studying atrazine degradation using isotopic labeling is outlined below.

Detailed Experimental Protocols

1. Soil Microcosm Study with ¹⁴C-labeled Atrazine:

-

Objective: To determine the mineralization rate of atrazine in soil.

-

Materials: ¹⁴C-ring-labeled atrazine, agricultural soil, biometer flasks, NaOH solution (for CO₂ trapping), scintillation cocktail, liquid scintillation counter.

-

Procedure:

-

Treat a known mass of sieved soil with a solution of ¹⁴C-labeled atrazine to achieve a desired concentration.

-

Place the treated soil into biometer flasks. The side arm of the flask should contain a known volume of NaOH solution to trap the evolved ¹⁴CO₂.

-

Incubate the flasks in the dark at a controlled temperature (e.g., 25°C) and moisture content.

-

At regular intervals, remove the NaOH trap and replace it with a fresh one.

-

Add a scintillation cocktail to the removed NaOH solution and measure the radioactivity using a liquid scintillation counter.

-

The amount of ¹⁴CO₂ evolved is used to calculate the percentage of atrazine mineralized over time.

-

2. Compound-Specific Isotope Analysis (CSIA) of Atrazine Degradation:

-

Objective: To elucidate degradation pathways by measuring the isotopic fractionation of carbon and nitrogen.

-

Materials: ¹³C and ¹⁵N-labeled atrazine (as standards), unlabeled atrazine, environmental samples (water or soil extracts), Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS).

-

Procedure:

-

Incubate unlabeled atrazine in the chosen environmental matrix.

-

Collect samples at different time points to represent varying degrees of degradation.

-

Extract atrazine and its degradation products from the samples using an appropriate solvent and solid-phase extraction (SPE).

-

Analyze the extracts using GC-IRMS to determine the δ¹³C and δ¹⁵N values of the remaining atrazine.

-

The change in isotopic composition (fractionation) provides insights into the reaction mechanisms. For example, different degradation pathways (e.g., biotic hydrolysis vs. photodegradation) can result in distinct dual-isotope plots (δ¹⁵N vs. δ¹³C)[3].

-

Quantitative Data on Isotopic Fractionation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool to quantify the degradation of atrazine in the environment. The extent of isotopic fractionation is expressed by the enrichment factor (ε), which is characteristic of a specific degradation reaction. The table below summarizes carbon and nitrogen isotope enrichment factors for atrazine degradation under various conditions.

| Degradation Process | Organism/Condition | Isotope | Enrichment Factor (ε) in ‰ | Reference |

| Biodegradation (Dealkylation) | Rhodococcus sp. NI86/21 | Carbon (¹³C) | -3.8 ± 0.2 | [3] |

| Abiotic Dealkylation | Permanganate | Carbon (¹³C) | -4.6 ± 0.6 | [3] |

| Biodegradation in Wetland | Mixed microbial culture | Carbon (¹³C) | -3.2 ± 0.6 to -4.3 ± 0.6 | [4] |

| Biodegradation in Wetland | Mixed microbial culture | Nitrogen (¹⁵N) | 1.0 ± 0.3 to 2.2 ± 0.3 | [4] |

| Photodegradation (UV light) | Synthetic surface water | Carbon (¹³C) | 2.7 ± 0.3 | [5] |

| Photodegradation (UV light) | Synthetic surface water | Nitrogen (¹⁵N) | 2.4 ± 0.3 | [5] |

Note: A more negative ε value for carbon indicates a stronger preference for the degradation of molecules containing the lighter ¹²C isotope. For nitrogen, a positive ε value suggests a preference for the degradation of molecules with the lighter ¹⁴N isotope. The positive carbon enrichment factor during photodegradation indicates a different reaction mechanism compared to biodegradation.

Visualization of Isotopic Analysis Logic

The interpretation of CSIA data often involves plotting the isotopic signatures of the parent compound against the fraction remaining. This relationship is typically described by the Rayleigh distillation equation. A dual-isotope plot, comparing the fractionation of two different elements (e.g., C and N), can further help to distinguish between different degradation pathways.

Conclusion

The use of isotopic labeling provides invaluable insights into the environmental fate of atrazine. Techniques ranging from ¹⁴C mineralization assays to multi-element compound-specific isotope analysis allow researchers to move beyond simple concentration measurements to a more mechanistic understanding of degradation processes. The data and protocols presented in this guide offer a foundation for designing and interpreting experiments aimed at assessing the persistence and transformation of atrazine in various environmental compartments. As analytical techniques continue to advance, the application of isotopic labeling will remain a cornerstone of environmental research and risk assessment.

References

- 1. Atrazine and Atrazine Metabolites [isotope.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. 13C/12C and 15N/14N isotope analysis to characterize degradation of atrazine: evidence from parent and daughter compound values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 13C3-Diaminochlorotriazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 13C3-diaminochlorotriazine, also known as 6-chloro-1,3,5-triazine-2,4-diamine-13C3 or desethyldesisopropyl atrazine-13C3. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for metabolic studies, environmental fate analysis, and as internal standards in quantitative mass spectrometry.

Data Presentation: Commercial Suppliers of 13C3-Diaminochlorotriazine

The following table summarizes the commercially available quantitative data for 13C3-diaminochlorotriazine from various suppliers. This information is crucial for the procurement of the compound for research purposes.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment | Availability |

| LGC Standards | Desethyldesisopropyl Atrazine-13C3 | TRC-D289102 | 1216850-33-7 | ¹³C₃H₄ClN₅ | >95% (HPLC) | Not specified | In Stock (1 mg, 10 mg) |

| Sigma-Aldrich | 6-Chloro-2,4-diamino-1,3,5-triazine-¹³C₃ | - | 1216850-33-7 | ¹³C₃H₄ClN₅ | 97% (CP) | 99 atom % ¹³C | Available |

| Amerigo Scientific | 6-Chloro-2,4-diamino-1,3,5-triazine-¹³C₃ (97% (CP)) | - | - | - | 97% (CP) | Not specified | Available |

| MedChemExpress | 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ | HY-W017529S | - | - | ≥98% | ≥99% | Available |

For researchers with specific requirements not met by off-the-shelf products, a number of companies offer custom synthesis of isotopically labeled compounds, including:

-

Shimadzu

-

BOC Sciences

-

Eurofins

-

Cambridge Isotope Laboratories, Inc.

Experimental Protocols

Protocol: Synthesis of 13C3-Diaminochlorotriazine

This protocol is adapted from the synthesis of 13C3-simazine and should be performed by chemists experienced in handling hazardous materials and inert atmosphere techniques.

Step 1: Synthesis of 13C3-Cyanuric Acid

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place ¹³C-urea and a high-boiling solvent mixture such as sulfolane-cyclohexanol.

-

Heat the mixture to approximately 200°C with constant stirring.

-

Maintain the temperature for several hours to allow for thermolysis and condensation to form ¹³C₃-cyanuric acid.

-

Cool the reaction mixture and isolate the solid ¹³C₃-cyanuric acid by filtration.

-

Wash the product with an appropriate solvent (e.g., acetone) and dry under vacuum.

Step 2: Synthesis of 13C3-Cyanuric Chloride

-

In a reaction vessel suitable for chlorination reactions, combine the synthesized ¹³C₃-cyanuric acid with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux with stirring until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

-

Carefully quench the reaction mixture, for example, by pouring it onto crushed ice.

-

Extract the ¹³C₃-cyanuric chloride with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the ¹³C₃-cyanuric chloride by distillation or recrystallization.

Step 3: Synthesis of 13C3-Diaminochlorotriazine

-

Dissolve the purified ¹³C₃-cyanuric chloride in a suitable solvent (e.g., acetone) in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of ammonia in water or an organic solvent to the cooled solution with vigorous stirring. The stoichiometry should be controlled to favor the di-substitution product.

-

Allow the reaction to proceed at a low temperature for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, isolate the precipitated product by filtration.

-

Wash the solid product with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

-

Dry the final product, 13C3-diaminochlorotriazine, under vacuum.

-

Characterize the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the use of 13C3-diaminochlorotriazine.

Caption: Atrazine metabolic pathway leading to diaminochlorotriazine.

Caption: Workflow for metabolite analysis using a labeled standard.

Methodological & Application

Application Note: High-Throughput Analysis of Atrazine and its Metabolites in Water by LC-MS/MS using a ¹³C₃-DACT Internal Standard

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of atrazine and its primary chlorinated metabolites: desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (DACT). The method incorporates the use of a custom-synthesized ¹³C₃-labeled diaminochlorotriazine (¹³C₃-DACT) as an internal standard to ensure high accuracy and precision, particularly for the polar DACT metabolite. This direct-injection method, adapted from EPA Method 536, is suitable for high-throughput analysis of drinking and surface water samples, providing reliable data for environmental monitoring and human exposure assessment.

Introduction

Atrazine is a widely used herbicide that can contaminate water sources through agricultural runoff. Its presence, along with its more persistent and sometimes equally toxic chlorinated metabolites, is a significant environmental and health concern.[1] Accurate monitoring of these compounds in drinking water is crucial for regulatory compliance and public safety. The primary metabolites of atrazine formed through N-dealkylation are DEA and DIA, which can be further metabolized to DACT.

Challenges in the analysis of these compounds, especially the polar metabolite DACT, include matrix effects and variable recovery during sample preparation. The use of stable isotope-labeled internal standards that co-elute with the target analytes is the most effective way to compensate for these issues.[1] This note describes a validated LC-MS/MS method employing ¹³C₃-DACT, which ensures accurate quantification of DACT, often the most challenging analyte in this group.[1][2]

Atrazine Metabolism Pathway

Atrazine undergoes metabolism in the environment and biological systems primarily through two pathways: N-dealkylation and hydroxylation. The pathway relevant to this method involves the sequential removal of the ethyl and isopropyl groups, leading to the formation of DEA, DIA, and ultimately DACT.

Caption: Metabolic pathway of Atrazine to its primary chlorinated metabolites.

Experimental Protocol

This method is based on the principles outlined in EPA Method 536 for the analysis of triazine pesticides and their degradates in drinking water.[1][2]

Materials and Reagents

-

Standards: Atrazine, Desethylatrazine (DEA), Desisopropylatrazine (DIA), Diaminochlorotriazine (DACT). All standards >98% purity.

-

Internal Standards: Atrazine-d₅, DEA-d₇, DIA-d₅, and ¹³C₃-DACT (custom synthesized, ≥98% purity).[1][2]

-

Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Reagent Water (Type I).

-

Reagents: Ammonium acetate (HPLC Grade).

Standard Preparation

-

Stock Standards (100-500 µg/mL): Prepare individual stock solutions of analytes and internal standards in methanol. Due to limited solubility, DACT and ¹³C₃-DACT should be prepared at 100 µg/mL.[1][2]

-

Working Standard Mixes: Prepare intermediate and working standard mixtures by serial dilution in methanol.

-

Calibration Standards (0.1 - 10 µg/L): Prepare a series of calibration standards in reagent water from the working standard mixes. Each calibration standard must be fortified with the internal standard mix to a final concentration of 2.5 µg/L.

Sample Preparation

This method utilizes direct aqueous injection, minimizing sample preparation steps.[1][3]

-

Collect water samples in clean glass vials.

-

Preserve samples by adding ammonium acetate to a final concentration of 20 mM. This acts as a buffer and a dechlorinating agent.[3]

-

Add the internal standard mix to each sample, vortex to mix. The final concentration of each internal standard should be consistent with the calibration standards (e.g., 2.5 µg/L).

-

Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| LC System | Agilent 1200 SL Series or equivalent |

| Column | ZORBAX Eclipse Plus-C18, 2.1 mm × 100 mm, 1.8 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 100 µL |

| Gradient | 10% B to 95% B over 15 min, hold for 3 min, return to initial conditions and equilibrate for 5 min. |

| MS System | Agilent 6460 Series Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 350 °C |

| Capillary Voltage | 4000 V |

| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The transitions are optimized by direct infusion of individual standards.

Table 2: Optimized MRM Transitions for Atrazine Metabolites and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (V) |

| DACT | 146.1 | 104.1 | 68.1 | 15 |

| ¹³C₃-DACT (IS) | 149.1 | 107.1 | 70.1 | 15 |

| DIA | 188.1 | 146.1 | 104.1 | 18 |

| DIA-d₅ (IS) | 193.1 | 151.1 | 109.1 | 18 |

| DEA | 202.1 | 160.1 | 132.1 | 17 |

| DEA-d₇ (IS) | 209.1 | 167.1 | 135.1 | 17 |

| Atrazine | 216.1 | 174.1 | 104.1 | 20 |

| Atrazine-d₅ (IS) | 221.1 | 179.1 | 109.1 | 20 |

Data Presentation and Performance

The method was validated for linearity, precision, accuracy, and sensitivity.

Method Performance

Table 3: Method Detection and Quantification Limits

| Analyte | Method Detection Limit (MDL) (µg/L) | Minimum Reporting Level (MRL) (µg/L) |

| DACT | 0.025 | 0.05 |

| DIA | 0.018 | 0.04 |

| DEA | 0.020 | 0.04 |

| Atrazine | 0.015 | 0.03 |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing seven replicate laboratory fortified blanks (LFB) at multiple concentrations.

Table 4: Recovery and Precision Data in Reagent Water

| Analyte | Fortification Level (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| DACT | 0.1 | 99 | 4.5 |

| 1.0 | 101 | 3.1 | |

| DIA | 0.1 | 98 | 4.2 |

| 1.0 | 100 | 2.8 | |

| DEA | 0.1 | 97 | 5.1 |

| 1.0 | 99 | 3.5 | |

| Atrazine | 0.1 | 102 | 3.8 |

| 1.0 | 101 | 2.5 |

Data is representative of performance expected from EPA Method 536.

A key advantage of using ¹³C₃-DACT is its ability to correct for matrix-induced signal suppression. In a study evaluating a surface water sample with high total organic carbon, the ¹³C₃-DACT response was suppressed by 26%; however, because the native DACT analyte was affected equally, the final calculated recovery was 99%.[2] This demonstrates the critical importance of a closely matched internal standard for accurate quantification in complex matrices.

Experimental Workflow

The overall analytical process from sample receipt to final data reporting is streamlined for high-throughput operation.

Caption: Workflow for the LC-MS/MS analysis of Atrazine metabolites.

Conclusion

The described LC-MS/MS method provides a sensitive, accurate, and high-throughput solution for the analysis of atrazine and its primary chlorinated metabolites in water. The direct injection approach minimizes sample handling, reducing the potential for error and increasing sample throughput. The use of specific stable isotope-labeled internal standards for each analyte, particularly the custom-synthesized ¹³C₃-DACT for diaminochlorotriazine, is critical for correcting matrix effects and ensuring the highest quality quantitative data. This method is highly suitable for routine monitoring of drinking water quality and for research in environmental science and toxicology.

References

Application Notes and Protocols for the Analysis of 6-Chloro-1,3,5-triazine-2,4-diamine in Soil Using its ¹³C₃-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantitative analysis of 6-chloro-1,3,5-triazine-2,4-diamine, a primary metabolite of the herbicide atrazine, in soil samples. To ensure high accuracy and precision, this method employs isotope dilution mass spectrometry using 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample extraction and ionization efficiency during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1]

The protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for soil samples, followed by analysis using LC-MS/MS. The QuEChERS method has been widely adopted for pesticide residue analysis in various matrices due to its simplicity, high throughput, and minimal solvent usage.[2]

Analyte and Internal Standard Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-1,3,5-triazine-2,4-diamine (Analyte) | 3397-62-4 | C₃H₄ClN₅ | 145.55 |

| 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ (Internal Standard) | 1216850-33-7 | ¹³C₃H₄ClN₅ | 148.53 |

Experimental Protocols

Soil Sample Preparation and Extraction (Modified QuEChERS)

This protocol is adapted from established methods for pesticide residue analysis in soil.[2][3]

Materials:

-

Soil sample (air-dried and sieved through a 2-mm mesh)

-

6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard solution (in acetonitrile)

-

Acetonitrile (HPLC grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge capable of 3500 rpm or higher

-

Vortex mixer

Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

-

Spike the soil sample with an appropriate volume of the 6-Chloro-1,3,5-triazine-2,4-diamine-¹³C₃ internal standard solution to achieve a final concentration of 10 µg/kg.

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge the tube at ≥3500 rpm for 5 minutes.

-

Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium formate in water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

Gradient:

-

Start with 30% B

-

Linear gradient to 90% B over 3.0 minutes

-

Hold at 90% B for 1.5 minutes

-

Return to 30% B in 1.0 minute

-

Re-equilibrate for 1.0 minute

-

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 4000 V

-

Gas Temperature: 350 °C

-

Sheath Gas Temperature: 350 °C

-